molecular formula C15H14BrN3O3 B5771979 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Cat. No.: B5771979
M. Wt: 364.19 g/mol
InChI Key: SRQAZOKKOKUZBQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, amino, and bromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves a multi-step process. One common method includes the condensation of 2-bromo-4-methylphenol with 2-(chloromethyl)pyridine under basic conditions to form the intermediate compound. This intermediate is then reacted with an appropriate amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-BROMOBENZOATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-CHLORO-4-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-FLUORO-4-METHYLPHENOXY)ACETATE

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-10-4-5-13(12(16)7-10)21-9-14(20)22-19-15(17)11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAZOKKOKUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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